A Comprehensive Technical Guide to the Synthesis and Properties of 2-(Pyridin-2-ylcarbamoyl)benzoic Acid
A Comprehensive Technical Guide to the Synthesis and Properties of 2-(Pyridin-2-ylcarbamoyl)benzoic Acid
Abstract
This technical guide provides an in-depth examination of 2-(Pyridin-2-ylcarbamoyl)benzoic acid, a heterocyclic compound of significant interest in coordination chemistry and pharmaceutical sciences. With the molecular formula C₁₃H₁₀N₂O₃, this molecule integrates a benzoic acid backbone with a pyridine-functionalized amide, creating a scaffold with versatile applications.[1][2] This document details a robust and replicable synthesis protocol via the nucleophilic acyl substitution of phthalic anhydride with 2-aminopyridine. It offers a thorough characterization of the compound's physicochemical and spectroscopic properties. Furthermore, this guide explores its applications as a sophisticated chelating ligand and as a key building block in the development of novel therapeutic agents. The content herein is intended for researchers, chemists, and professionals in drug development seeking a comprehensive understanding of this compound.
Synthesis of 2-(Pyridin-2-ylcarbamoyl)benzoic Acid
The principal and most direct method for synthesizing 2-(Pyridin-2-ylcarbamoyl)benzoic acid is the reaction between phthalic anhydride and 2-aminopyridine.[3] This reaction is a classic example of nucleophilic acyl substitution, where the amine acts as the nucleophile.
Reaction Scheme and Mechanism
The synthesis proceeds through the nucleophilic attack of the primary amine group of 2-aminopyridine on one of the electrophilic carbonyl carbons of phthalic anhydride. This attack leads to the opening of the five-membered anhydride ring to form an intermediate phthalamic acid, which in this case is the final product, 2-(Pyridin-2-ylcarbamoyl)benzoic acid. The reaction is typically conducted in a suitable organic solvent under reflux to ensure completion.[3][4]
Detailed Experimental Protocol
This protocol is adapted from established methods for the synthesis of related N-substituted phthalamic acids.[3]
Materials:
-
Phthalic anhydride (1.0 eq)
-
2-Aminopyridine (1.0 eq)
-
Tetrahydrofuran (THF), anhydrous
-
Diethyl ether
-
Cold deionized water
-
50 mL Round-bottom flask
-
Reflux condenser
-
Magnetic stirrer and stir bar
-
Heating mantle or water bath
-
Buchner funnel and filter paper
Procedure:
-
Reaction Setup: In a 50 mL round-bottom flask equipped with a magnetic stir bar, dissolve phthalic anhydride (1.0 eq) in 20 mL of anhydrous THF.
-
Addition of Amine: To the stirred solution, add 2-aminopyridine (1.0 eq) portion-wise at room temperature.
-
Reflux: Attach a reflux condenser to the flask and heat the reaction mixture to reflux using a water bath or heating mantle. Maintain reflux for approximately 1-2 hours.[3] The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).
-
Precipitation: After the reaction is complete, cool the mixture to room temperature. Pour the cooled solution into 20 mL of cold deionized water to precipitate the solid product.[3]
-
Isolation: Collect the resulting precipitate by vacuum filtration using a Buchner funnel.
-
Purification: Wash the crude solid with a small amount of cold diethyl ether to remove any unreacted starting materials.[3]
-
Drying: Dry the purified product under vacuum to yield 2-(Pyridin-2-ylcarbamoyl)benzoic acid as a solid.
Key Reaction Parameters
| Parameter | Value / Condition | Rationale |
| Stoichiometry | 1:1 (Phthalic anhydride : 2-Aminopyridine) | Ensures complete conversion without excess reagents complicating purification. |
| Solvent | Tetrahydrofuran (THF) | An effective solvent for both reactants that is relatively inert under the reaction conditions.[3] Acetic acid can also be used.[5] |
| Temperature | Reflux (~66 °C for THF) | Provides sufficient activation energy for the reaction to proceed at a reasonable rate without causing decomposition. |
| Reaction Time | 1 - 2 hours | Typically sufficient for complete conversion, but should be monitored by TLC. |
| Work-up | Precipitation in cold water | The product has low solubility in water, allowing for efficient isolation from the reaction mixture.[3] |
Physicochemical and Spectroscopic Properties
A thorough understanding of the compound's properties is essential for its application and further functionalization.
Chemical Structure
Physicochemical Data
| Property | Value | Source |
| Molecular Formula | C₁₃H₁₀N₂O₃ | [1][2] |
| Molar Mass | 242.23 g/mol | [1] |
| Appearance | White to off-white solid | Inferred from related compounds[6] |
| Melting Point | 190-192 °C | For the related 2-[(2-methoxyphenyl)carbamoyl]benzoic acid[3] |
| Solubility | Sparingly soluble in water; soluble in organic solvents like ethanol, acetone, and THF. | Inferred from synthesis work-up and properties of benzoic acid[3][6][7] |
Spectroscopic Characterization
-
FT-IR (Infrared Spectroscopy): The IR spectrum is expected to show characteristic absorption bands. A broad peak between 2500-3300 cm⁻¹ corresponds to the O-H stretch of the carboxylic acid. The N-H stretch of the amide should appear around 3300-3100 cm⁻¹. Two distinct carbonyl (C=O) stretching bands are anticipated: one for the carboxylic acid (~1710 cm⁻¹) and one for the amide (~1640-1670 cm⁻¹).[3][8]
-
¹H NMR (Proton Nuclear Magnetic Resonance): In a suitable solvent like DMSO-d₆, the spectrum should reveal a downfield singlet for the carboxylic acid proton (>12 ppm) and another for the amide proton (~10 ppm).[3] The aromatic region (7.0-8.5 ppm) will display a complex pattern of multiplets corresponding to the protons on the benzene and pyridine rings.
-
¹³C NMR (Carbon-13 Nuclear Magnetic Resonance): The spectrum will show two distinct carbonyl carbon signals for the amide and carboxylic acid, typically in the range of 165-175 ppm.[9] Multiple signals in the 110-155 ppm range will correspond to the aromatic carbons of the two ring systems.
Chemical Properties and Applications
The unique bifunctional nature of 2-(Pyridin-2-ylcarbamoyl)benzoic acid, possessing both hydrogen bond donors/acceptors and a metal-coordinating pyridine ring, makes it a valuable molecule in several scientific domains.
Coordination Chemistry and Crystal Engineering
The presence of the pyridine nitrogen atom, along with the carboxyl and amide groups, allows the molecule to act as a versatile chelating ligand.[10] It can coordinate with various metal ions to form stable metal-organic frameworks (MOFs) and other coordination complexes.[11] These materials have potential applications in catalysis, gas storage, and materials science. Furthermore, the molecule's ability to form robust hydrogen bonds makes it an excellent candidate for designing co-crystals with specific supramolecular architectures.[12][13][14][15]
Pharmaceutical and Medicinal Chemistry
Benzoic acid derivatives are a cornerstone in modern drug discovery.[16][17] 2-(Pyridin-2-ylcarbamoyl)benzoic acid serves as a valuable intermediate in the synthesis of various pharmaceuticals, including dyes, antihistamines, and analgesics.[1]
Of particular note is its relevance as a scaffold in designing targeted therapeutic agents. For example, a structurally similar compound, 2-[1-(pyridin-2-ylmethyl)-1H-pyrazole-3-carboxamido]benzoic acid, was identified as a potent inhibitor of Urate Transporter 1 (URAT-1).[18] This highlights the potential of the 2-(carbamoyl)benzoic acid framework for developing drugs to treat conditions like hyperuricemic nephropathy by modulating specific biological targets.[18]
Conclusion
2-(Pyridin-2-ylcarbamoyl)benzoic acid is a compound of considerable scientific utility, synthesized efficiently through the reaction of phthalic anhydride and 2-aminopyridine. Its well-defined physicochemical and spectroscopic properties, combined with its bifunctional chemical nature, make it a valuable building block. Its applications span from the creation of novel supramolecular structures in materials science to serving as a key intermediate and scaffold in the development of advanced pharmaceutical agents. This guide provides the foundational knowledge for researchers to confidently synthesize, characterize, and utilize this versatile compound in their work.
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